molecular formula C21H21N3O4S B2546233 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 361168-50-5

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2546233
CAS RN: 361168-50-5
M. Wt: 411.48
InChI Key: STMVVQHZLALILD-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a chemical compound with the molecular formula C16H17NO4 . It is a derivative of the anti-obesity substance resveratrol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol was synthesized by an azo-coupling reaction between 3,5-dimethoxyphenol and 4-methoxy benzenediazonium tetrafluoroborate .


Molecular Structure Analysis

The structure of similar compounds has been elucidated based on 1H NMR, 13C NMR, ESI-MS, UV-Vis, and FT-IR . The 1H NMR spectrum showed different signals for all three methoxy groups and also two separated signals for CH on the phenol ring .


Chemical Reactions Analysis

The compound has been found to suppress adipogenesis in 3T3-L1 cells . It effectively suppressed the hormone-induced differentiation of these cells and reduced the protein expression of fatty acid synthase and acetyl-CoA carboxylase .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.31 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research demonstrates a keen interest in synthesizing novel heterocyclic compounds due to their diverse biological activities. For instance, compounds have been synthesized from various starting materials to create new heterocyclic structures with potential as anti-inflammatory and analgesic agents. These synthetic pathways often involve complex reactions yielding compounds with significant inhibitory activity against enzymes like cyclooxygenase (COX), suggesting their potential therapeutic applications (Abu‐Hashem et al., 2020).

Cytotoxicity and Enzyme Inhibition

There is research into compounds with cytotoxic activities against tumor and non-tumor cell lines, highlighting the therapeutic potential of these molecules in cancer treatment. Such studies often examine the inhibitory effects on specific isoenzymes, providing insights into the selectivity and potential side effects of these compounds (Kucukoglu et al., 2016).

Mechanism of Action

The compound has been found to have a good inhibitory activity of c-Myc/MAX dimerization and DNA binding . This suggests that it may have potential as a therapeutic agent in conditions where c-Myc/MAX dimerization plays a role.

properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-26-15-6-4-14(5-7-15)24-20(18-11-29-12-19(18)23-24)22-21(25)13-8-16(27-2)10-17(9-13)28-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMVVQHZLALILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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